molecular formula C6H17BrN2 B13104163 3-Amino-N,N,N-trimethylpropan-1-aminium bromide CAS No. 28841-49-8

3-Amino-N,N,N-trimethylpropan-1-aminium bromide

Cat. No.: B13104163
CAS No.: 28841-49-8
M. Wt: 197.12 g/mol
InChI Key: RBRKJNDIJJTXAW-UHFFFAOYSA-M
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Description

3-Amino-N,N,N-trimethylpropan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C6H17BrN2. This compound is known for its applications in organic synthesis, particularly as a phase transfer catalyst. It is a white to off-white solid that is hygroscopic and soluble in water and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N,N-trimethylpropan-1-aminium bromide typically involves the quaternization of 3-aminopropylamine with methyl bromide. The reaction is carried out in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction scheme is as follows:

3-aminopropylamine+methyl bromide3-Amino-N,N,N-trimethylpropan-1-aminium bromide\text{3-aminopropylamine} + \text{methyl bromide} \rightarrow \text{this compound} 3-aminopropylamine+methyl bromide→3-Amino-N,N,N-trimethylpropan-1-aminium bromide

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as water or methanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

Scientific Research Applications

3-Amino-N,N,N-trimethylpropan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Amino-N,N,N-trimethylpropan-1-aminium bromide primarily involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which helps in stabilizing transition states and intermediates during the reaction .

Comparison with Similar Compounds

  • 3-Amino-N,N,N-trimethylpropan-1-aminium chloride
  • (3-Bromopropyl)trimethylammonium bromide
  • N,N,N-Trimethylpropan-1-aminium bromide

Comparison: 3-Amino-N,N,N-trimethylpropan-1-aminium bromide is unique due to its specific structure that combines an amino group with a quaternary ammonium center. This structure provides it with distinct properties such as enhanced solubility and reactivity compared to similar compounds. For instance, (3-Bromopropyl)trimethylammonium bromide lacks the amino group, which limits its applications in certain biochemical assays .

Properties

CAS No.

28841-49-8

Molecular Formula

C6H17BrN2

Molecular Weight

197.12 g/mol

IUPAC Name

3-aminopropyl(trimethyl)azanium;bromide

InChI

InChI=1S/C6H17N2.BrH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

RBRKJNDIJJTXAW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCN.[Br-]

Origin of Product

United States

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